

cross-resistance patterns among ACCase inhibitor herbicides

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Compound Focus: Fluazifop-p-butyl

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Cross-Resistance Patterns by Weed Species and Mutation

The tables below summarize cross-resistance patterns conferred by different mechanisms, as observed in various weed species.

Table 1: Resistance patterns associated with specific ACCase mutations in *Alopecurus myosuroides* (Black-grass) [1]

ACCase Mutation	FOPs (Fenoxaprop, Clodinafop, Haloxyfop)	DIMs (Cycloxydim)	DEN (Pinoxaden/Clethodim)
Ile-1781-Leu	Resistant	Resistant	Variable resistance (under sub-optimal conditions)
Trp-2027-Cys	Resistant	Resistant	Not Resistant
Ile-2041-Asn	Resistant	Resistant	Not Resistant

ACCase Mutation	FOPs (Fenoxaprop, Clodinafop, Haloxyfop)	DIMs (Cycloxydim)	DEN (Pinoxaden/Clethodim)
Asp-2078-Gly	Resistant	Resistant	Resistant
Gly-2096-Ala	Resistant	Resistant	Variable resistance (under sub-optimal conditions)

Table 2: Observed cross-resistance in various weed species from recent field studies [2] [3] [4]

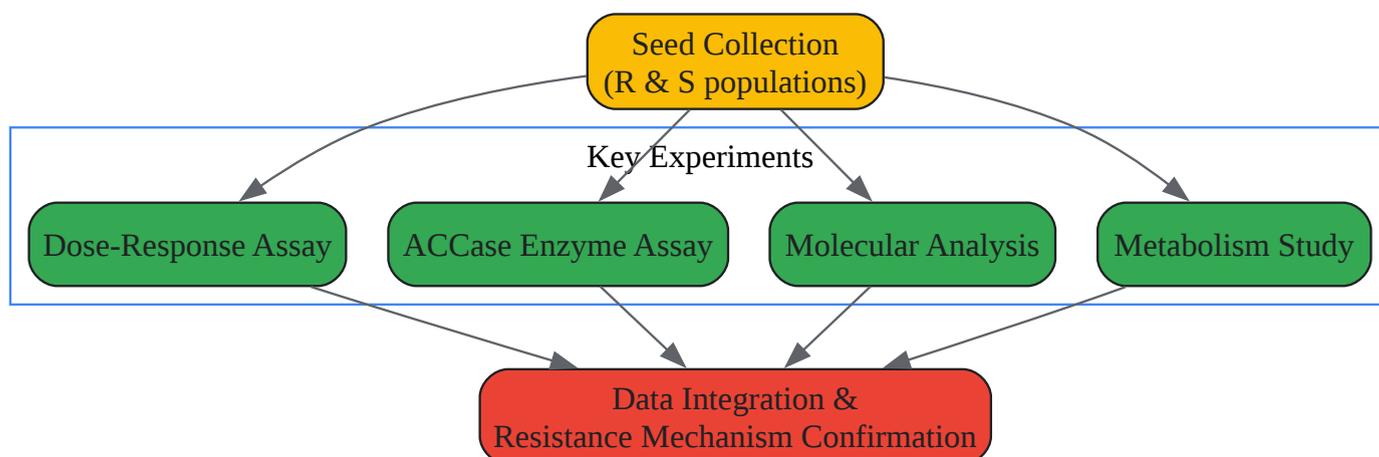
Weed Species	Herbicide Class	Specific Herbicides	Observed Resistance Pattern & Notes
Digitaria ciliaris (China) [2]	APPs (FOPs)	Cyhalofop-butyl, Fenoxaprop-P-ethyl, Haloxypop-P-methyl	Cross-resistance confirmed (RI*: 6.2 to 132.8). Associated with Ile-1781-Leu, Trp-2027-Cys/Ser, and Ile-2041-Asn mutations.
	DEN	Pinoxaden	Cross-resistance confirmed (RI: 2.3 to 5.4).
	CHDs (DIMs)	Clethodim, Sethoxydim	Variable response; populations with different mutations showed differing susceptibility.
Avena ludoviciana (Winter Wild Oat, Iran) [3]	APPs (FOPs)	Clodinafop	Widespread resistance (Resistance Ratio: 1.76 to >47.04).
	CHDs (DIMs)	Sethoxydim	Most populations showed low-level cross-resistance.
	DEN	Pinoxaden	Six populations showed high cross-resistance (RR: 10.73 to 40.29).

Weed Species	Herbicide Class	Specific Herbicides	Observed Resistance Pattern & Notes
Alopecurus myosuroides (Black-grass, China) [4]	APPs (FOPs)	Clodinafop-propargyl, Fenoxaprop-P-ethyl	Confirmed cross-resistance; some populations not controlled at 16x field rate.
	ALS-inhibitors	Pyroxsulam, Mesosulfuron-methyl	Multiple resistance observed, confirming resistance to a different mode of action.

*RI: Resistance Index

Detailed Experimental Protocols

To generate the data in the comparison guides, researchers typically follow a multi-step process, from confirming resistance to elucidating the underlying mechanisms.



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1. Whole-Plant Dose-Response Assays [5] [4] [6]

- **Purpose:** To confirm resistance and quantify its level.

- **Procedure:** Seeds from putative resistant (R) and known susceptible (S) populations are grown in a greenhouse. At the 3-4 leaf stage, plants are sprayed with a series of doses of the ACCase-inhibiting herbicides (APPs, CHDs, DEN). The applied doses typically range from below the field rate to several times the recommended rate.
- **Data Analysis:** Plant survival or above-ground biomass is measured 3-4 weeks after treatment. Data is used to calculate the herbicide dose required to kill 50% of plants (LD_{50}) or reduce biomass by 50% (GR_{50}). The **Resistance Index (RI)** or **Resistance Factor (RF)** is calculated as $RI = GR_{50} (R) / GR_{50} (S)$.

2. ACCase Enzyme Activity Assays [7]

- **Purpose:** To determine if resistance is due to an insensitive target enzyme (TSR).
- **Procedure:** ACCase enzyme is extracted from fresh leaf tissue of R and S plants. The enzyme activity is measured in vitro in the presence of different concentrations of the herbicide.
- **Data Analysis:** The herbicide concentration required to inhibit ACCase activity by 50% (I_{50}) is determined. A higher I_{50} value for the R population compared to the S population confirms TSR.

3. Molecular Analysis for Target-Site Mutations [2] [4] [6]

- **Purpose:** To identify specific mutations in the ACCase gene.
- **Procedure:** Genomic DNA is extracted from individual plants. The region of the plastidic ACCase gene encoding the carboxyltransferase (CT) domain is amplified via PCR and sequenced.
- **Data Analysis:** The resulting DNA sequences are compared with known susceptible sequences to identify nucleotide changes that lead to amino acid substitutions at known positions (e.g., 1781, 2027, 2041, 2078, 2096).

4. Studies on Non-Target-Site Resistance (NTSR) [7] [6]

- **Purpose:** To investigate the role of enhanced herbicide metabolism.
- **Procedure:**
 - **Herbicide Metabolism:** Radio-labeled herbicide (e.g., ^{14}C -diclofop-methyl) is applied to R and S plants. The formation of non-phytotoxic conjugated metabolites over time is tracked and quantified.
 - **Enzyme Inhibition:** Plants are treated with a P450 inhibitor (e.g., malathion) followed by the herbicide. If the inhibitor reverses resistance, it indicates that cytochrome P450 monooxygenases are likely involved in the metabolic resistance.
- **Biomarker Detection:** Protein blots or ELISA assays can be used to detect elevated levels of specific detoxification enzymes, such as glutathione transferases (e.g., GSTF1), which serve as biomarkers for NTSR [6].

Implications for Research and Management

The observed cross-resistance patterns have critical implications:

- **Complex Management:** The presence of both TSR and NTSR, sometimes within the same population, makes resistance management extremely challenging. NTSR can confer unpredictable resistance to herbicides with different sites of action [4] [6].
- **Fitness Costs:** Some studies indicate that resistant phenotypes may carry fitness costs. For example, ACCase-resistant sterile oat produced fewer seeds per plant than susceptible ones under drought stress, which could influence population dynamics over time [5].
- **New Solutions:** Research into new herbicide chemistries, like the α -aryl-keto-enol (aryl-KTE) class, is ongoing. Some aryl-KTE compounds show a "resistance-breaking" profile, effectively controlling weeds with known ACCase mutations [8].

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